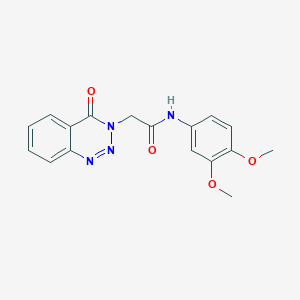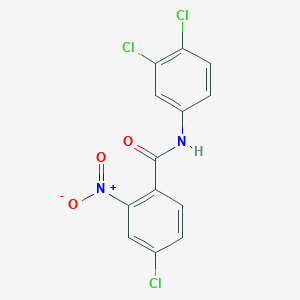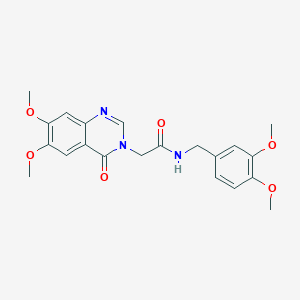
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound characterized by its complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the nitration of an appropriate aromatic precursor. The process may include:
Nitration: Introduction of nitro groups to the aromatic ring using concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of hydrogen atoms with chlorine using chlorinating agents like thionyl chloride.
Amidation: Formation of the amide bond by reacting the chlorinated nitroaromatic compound with an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Oxidation of the aromatic ring under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of nonlinear optical materials and other advanced materials.
Industrial Chemistry: Employed in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinase C (PKC) by binding to its regulatory domain, thereby preventing its activation and subsequent signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide: Similar structure with a bromine atom instead of chlorine.
N-(4-chloro-3-nitrophenyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a benzamide group.
4-chloro-2-nitroaniline: A simpler compound with similar functional groups but lacking the benzamide moiety.
Uniqueness
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to its combination of nitro, chloro, and methoxy groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C15H12ClN3O7 |
|---|---|
Poids moléculaire |
381.72 g/mol |
Nom IUPAC |
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O7/c1-25-13-6-9(11(18(21)22)7-14(13)26-2)15(20)17-8-3-4-10(16)12(5-8)19(23)24/h3-7H,1-2H3,(H,17,20) |
Clé InChI |
UEDOQWVGRZIQJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14938572.png)
ethanoic acid](/img/structure/B14938577.png)
![4-[({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B14938585.png)


![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide](/img/no-structure.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide](/img/structure/B14938630.png)
![1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B14938633.png)

![1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B14938639.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine](/img/structure/B14938642.png)


![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14938663.png)
